1-methyl-1H-pyrazol-5-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-4(5)2-3-6-7;/h2-3H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUMLXAERFGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives
Classical and Contemporary Pyrazole (B372694) Ring Formation Strategies
The formation of the pyrazole ring is the critical step in the synthesis of 1-methyl-1H-pyrazol-5-amine hydrochloride. Various methods have been developed, ranging from traditional cyclocondensation reactions to modern transition metal-catalyzed approaches.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions are among the most fundamental and widely employed methods for pyrazole synthesis. mdpi.comnih.gov These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. beilstein-journals.org For the synthesis of 1-methyl-1H-pyrazol-5-amine, methylhydrazine is the key reagent.
The reaction between β-ketonitriles and hydrazines is a highly versatile method for producing 5-aminopyrazoles. beilstein-journals.org The process is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole ring. beilstein-journals.org To obtain the target compound, 1-methyl-1H-pyrazol-5-amine, methylhydrazine is used as the hydrazine derivative.
Similarly, malononitrile (B47326) and its derivatives serve as effective precursors for 5-aminopyrazoles. beilstein-journals.org These reactions often proceed through various intermediates depending on the specific reactants and conditions, but ultimately lead to the formation of the desired pyrazole core.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoylacetonitrile | Methylhydrazine | Reflux in Ethanol (B145695) | 5-Amino-1-methyl-3-phenylpyrazole | Not Specified | beilstein-journals.org |
| 4-cyano-3-oxotetrahydrothiophene | Alkyl/arylhydrazine hydrochlorides | Reflux in Ethanol | Thienopyrazoles | Excellent | beilstein-journals.org |
| α-oxoketene O,N-acetals | Hydrazine derivatives | Montmorillonite (B579905) K-10, Sonication | 5-Amino-3-phenylpyrazoles | Good | nih.gov |
Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like pyrazole derivatives due to their efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov These reactions involve the combination of three or more starting materials in a single pot to form the final product, which incorporates portions of all the initial reactants. beilstein-journals.org
For the synthesis of substituted pyrazoles, a common MCR involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov Variations of this approach can be tailored to produce specific derivatives of 1-methyl-1H-pyrazol-5-amine. The use of MCRs allows for the rapid assembly of the pyrazole core with diverse substitution patterns. mdpi.com
While less common, specific cyanide-containing precursors can undergo cyclization with hydrazine hydrate to form the pyrazole ring. The precise nature of the starting material is crucial for the success of this reaction.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This reaction involves the combination of a 1,3-dipole with a dipolarophile. researchgate.net In the context of pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole, which react with alkynes or alkenes (the dipolarophiles). bohrium.com
Recent advancements have seen the development of silver-mediated [3+2] cycloadditions of N-isocyanoiminotriphenylphosphorane with terminal alkynes, offering a mild and efficient route to monosubstituted pyrazoles. mdpi.comorganic-chemistry.org This method demonstrates excellent functional group tolerance. organic-chemistry.org Another approach involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, catalyzed by Oxone and cetyltrimethyl ammonium (B1175870) bromide (CTAB), which provides good yields and regioselectivity. mdpi.com
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Monosubstituted pyrazoles | mdpi.comorganic-chemistry.org |
| α-diazoesters/amides | Electron-deficient terminal olefins | Oxone, CTAB | 3,5-substituted pyrazoles | mdpi.com |
| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |
Transition Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a sophisticated tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net These methods often involve the direct C-H functionalization of a pre-formed pyrazole ring, allowing for the introduction of various substituents in a single step. rsc.org While this is more of a derivatization strategy than a ring-forming one, it is crucial for accessing a wide array of 1-methyl-1H-pyrazol-5-amine derivatives.
Additionally, transition metals can catalyze the formation of the pyrazole ring itself. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient route to substituted pyrazoles. organic-chemistry.org Another example is the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| Copper | N,N-disubstituted hydrazines | Alkynoates | Aerobic oxidative [3+2] cycloaddition | Substituted pyrazoles | organic-chemistry.org |
| Palladium | 2H-azirines | Hydrazones | Ring-opening | Polysubstituted pyrazoles | organic-chemistry.org |
| Ruthenium | 1,3-diols | Arylhydrazines | Dehydrogenative coupling | Pyrazoles and 2-pyrazolines | organic-chemistry.org |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application in pyrazole chemistry has enabled the formation of various substituted derivatives. These reactions are particularly effective for creating C-N and C-C bonds, allowing for the introduction of diverse functional groups onto the pyrazole ring.
One prominent application is the palladium-catalyzed C-N coupling reaction for the synthesis of N-arylpyrazoles. acs.org Research has demonstrated that aryl triflates can be efficiently coupled with pyrazole derivatives using a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as tBuBrettPhos. acs.org This method is tolerant of a wide range of functional groups and can be applied to sterically hindered substrates, providing high yields of the desired N-arylpyrazole products. acs.org
Another innovative approach involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. This protocol offers an alternative pathway for constructing polysubstituted pyrazoles and expands the utility of strained ring systems in heterocyclic synthesis. dntb.gov.ua Furthermore, palladium nanoparticles (PdNPs) generated in situ have been employed in one-pot regioselective syntheses of polysubstituted pyrazoles, showcasing an environmentally friendly approach in a PEG-400/H₂O medium. mdpi.com
Table 1: Overview of Palladium-Catalyzed Pyrazole Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Key Features |
|---|---|---|---|
| C-N Coupling | Pd(dba)₂ / tBuBrettPhos | Aryl triflates, Pyrazole derivatives | High yields, wide functional group tolerance, applicable to sterically hindered substrates. acs.org |
| Ring-Opening | Palladium catalyst | 2H-azirines, Hydrazones | Provides access to polysubstituted pyrazoles. dntb.gov.ua |
Copper-Mediated Cyclization and Coupling Reactions
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of pyrazole derivatives. These methods often proceed under mild conditions and demonstrate high functional group tolerance.
A notable copper-catalyzed method is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. rsc.orgacs.org This reaction utilizes molecular oxygen as a green oxidant and can yield different pyrazole products depending on the solvent used. For instance, tris-substituted pyrazoles are formed in ethanol, while di-substituted pyrazoles are the major product in 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org The reaction is believed to proceed through the formation of a hydrazonyl radical intermediate. organic-chemistry.org
Copper catalysis also facilitates tandem reactions for the synthesis of N-arylpyrazoles. One such method involves the reaction of α,β-alkynic N-tosyl hydrazones with diaryliodonium salts. rsc.org This one-pot process proceeds through a sequence of cyclization, deprotection, and arylation events, showcasing the versatility of the copper catalyst in mediating multiple transformations. rsc.org Additionally, copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have been developed for the synthesis of 1,3-substituted pyrazoles. nih.gov
Table 2: Selected Copper-Mediated Pyrazole Syntheses
| Reaction Type | Catalyst | Substrates | Key Features |
|---|---|---|---|
| Aerobic Oxidative Cyclization | Cu(OAc)₂ | β,γ-Unsaturated hydrazones | Uses molecular oxygen as oxidant; solvent-dependent product formation. rsc.org |
| Tandem Cyclization/Arylation | Copper catalyst | α,β-alkynic N-tosyl hydrazones, Diaryliodonium salts | One-pot, multi-step synthesis of N-arylpyrazoles. rsc.org |
Ruthenium-Catalyzed Dehydrogenative Coupling Reactions
Ruthenium-catalyzed reactions, particularly acceptorless dehydrogenative coupling (ADC), represent a highly atom-economical and environmentally friendly approach to pyrazole synthesis. These reactions generate only hydrogen and water as byproducts. organic-chemistry.orgacs.org
A significant advancement in this area is the divergent synthesis of pyrazoles and 2-pyrazolines from 1,3-diols and arylhydrazines. acs.orgresearchgate.net By employing a Ru₃(CO)₁₂/NHC-phosphine-phosphine catalytic system, the reaction can be selectively tuned to produce either the fully aromatized pyrazole or the partially saturated 2-pyrazoline. acs.orgresearchgate.net This method features low catalyst loading, high selectivity, and a broad substrate scope. acs.org
Similarly, the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines provides an efficient route to 2-pyrazolines. organic-chemistry.orgnih.govacs.org This process involves the ruthenium-catalyzed dehydrogenation of the allylic alcohol to an α,β-unsaturated carbonyl intermediate, which then undergoes rapid cyclization with the hydrazine. organic-chemistry.org The reaction is highly selective and avoids the need for stoichiometric oxidants or pre-functionalized substrates. acs.org
Table 3: Ruthenium-Catalyzed Dehydrogenative Coupling for Pyrazole Synthesis
| Reaction Type | Catalyst System | Substrates | Products | Key Features |
|---|---|---|---|---|
| ADC | Ru₃(CO)₁₂/NHC-phosphine-phosphine | 1,3-Diols, Arylhydrazines | Pyrazoles or 2-Pyrazolines | Divergent synthesis, atom-economical, green byproducts (H₂O, H₂). acs.org |
Iron-Catalyzed Regioselective Synthesis
Iron catalysts are an attractive option for pyrazole synthesis due to iron's abundance, low cost, and low toxicity. Iron-catalyzed methods have been developed for the regioselective synthesis of substituted pyrazoles.
One such method involves the iron-catalyzed reaction of diarylhydrazones and vicinal diols. organic-chemistry.org This approach provides a practical route to 1,3- and 1,3,5-substituted pyrazoles. researchgate.net The reaction proceeds under ligand-free conditions, with ferric nitrate (B79036) promoting the cyclization of hydrazones with 1,2-diols. The transformation occurs in one pot under mild conditions and is tolerant of air. researchgate.net The proposed mechanism involves the oxidation of the vicinal diol to an α-hydroxy carbonyl compound, which then reacts in situ with the hydrazone.
Table 4: Iron-Catalyzed Regioselective Pyrazole Synthesis
| Catalyst | Substrates | Products | Key Features |
|---|
Nickel(0)-Catalyzed Transformations
Nickel catalysis provides another powerful tool for the synthesis of pyrazoles, often enabling unique transformations and offering a more economical alternative to palladium.
Heterogeneous nickel-based catalysts have been successfully employed in the one-pot, three-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.netmdpi.com This method is environmentally friendly, proceeds with low catalyst loading, and the catalyst can be reused for multiple cycles without significant loss of activity. researchgate.net The reaction is generalized for various derivatives of acetophenones and benzaldehydes, leading to good to excellent yields of the corresponding pyrazole products. mdpi.com
Table 5: Nickel-Catalyzed One-Pot Pyrazole Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Features |
|---|
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. This involves the use of safer solvents, energy-efficient reaction conditions, and atom-economical pathways.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and purities compared to conventional heating methods. rsc.org The use of microwave irradiation can drastically reduce reaction times from hours to minutes. gsconlinepress.com
This technology has been widely applied to the synthesis of various pyrazole derivatives. dergipark.org.tr For example, the one-pot synthesis of pyrazole derivatives has been achieved by reacting substituted benzaldehydes, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) in water under microwave irradiation at room temperature. dergipark.org.tr Microwave-assisted protocols often allow for the use of environmentally benign solvents like water or ethanol, or can even be performed under solvent-free conditions. rsc.orgnih.gov These advantages, including increased efficiency, selective product formation, and pollution prevention, make microwave-assisted synthesis a valuable tool in modern drug discovery and development. dergipark.org.tr
Table 6: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Method | Reaction Time | Energy Consumption | Solvent Use | Yield |
|---|---|---|---|---|
| Conventional Heating | Hours | High | Often requires high-boiling organic solvents | Variable |
Ultrasound-Assisted Synthesis Methodologies
Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, improving yields, and promoting greener reaction pathways. The application of ultrasonic irradiation in the synthesis of pyrazole derivatives, including aminopyrazoles, has demonstrated significant advantages over conventional heating methods. The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and reaction rates.
Several studies have highlighted the efficacy of ultrasound in multicomponent reactions for the synthesis of complex pyrazole-fused heterocycles. For instance, the three-component reaction of 5-aminopyrazoles, arylaldehydes, and other active methylene (B1212753) compounds under ultrasonic irradiation has been shown to produce pyrazolo[3,4-b]pyridine derivatives in significantly reduced reaction times (4-5 minutes) and with excellent yields (88-97%). This approach avoids the need for harsh catalysts and prolonged reaction times often associated with traditional methods.
While direct ultrasound-assisted synthesis of this compound is not extensively documented, the successful application of this technology to the synthesis of various 5-aminopyrazole derivatives suggests its high potential for the efficient production of this target molecule. The key benefits of shorter reaction times and higher yields make it an attractive methodology for further investigation and optimization.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrazole Derivatives
| Product | Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |
| Pyrazolo[3,4-b]pyridines | 3-component | Ultrasound, Ethanol, rt | 4-5 min | 88-97 | google.com |
| Pyrazolo[3,4-b]pyridines | 3-component | Conventional, p-TSA, Water, 60°C | 6 h | Excellent | google.com |
| Pyrazolo[1,5-a]pyrimidines | 2-component | Ultrasound, Acetic Acid/Ethanol | Shorter than conventional | Better than conventional | google.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic compounds (VOCs). For the synthesis of pyrazole derivatives, various solvent-free approaches have been successfully implemented, often in combination with other green technologies like microwave irradiation or mechanochemical activation.
One common solvent-free method involves the multicomponent reaction of starting materials under neat conditions, often with the aid of a solid-supported catalyst or by simple grinding of the reactants. For example, the synthesis of highly functionalized pyrano[2,3-c]pyrazoles has been achieved through a five-component, solvent-free reaction catalyzed by montmorillonite K10 at elevated temperatures. This method offers high yields (81-91%) and avoids the use of hazardous solvents.
Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), is another promising solvent-free technique. A two-step mechanochemical process has been described for the synthesis of polysubstituted pyrazoles from chalcones and hydrazonoyl halides, proceeding through a [3+2]-cycloaddition followed by oxidation. While specific examples for this compound are not prevalent, the general success of solvent-free methods for a wide range of pyrazole derivatives indicates a strong potential for the development of an eco-friendly and efficient synthesis of the target compound.
Aqueous Reaction Media for Pyrazole Synthesis
Water, being a non-toxic, non-flammable, and inexpensive solvent, is an ideal medium for green chemical synthesis. The use of aqueous reaction media for the synthesis of pyrazole derivatives has gained significant attention, as it often leads to enhanced reactivity and selectivity due to the hydrophobic effect and the unique properties of water.
Multicomponent reactions for the synthesis of pyrazole-containing heterocycles have been successfully carried out in water. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component reaction of aromatic aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate has been reported in an aqueous medium, often with the assistance of a catalyst. These reactions are typically characterized by short reaction times, high yields, and simple work-up procedures. The synthesis of spiropyrazolo[3,4-b]pyridines from 5-aminopyrazoles, isatin, and α-cyanoacetic esters has also been achieved in an aqueous medium in the presence of NaCl, demonstrating the versatility of water as a solvent for these transformations.
The development of aqueous synthetic routes for this compound would offer significant environmental and economic advantages over traditional methods that rely on organic solvents.
Nanocatalyst Applications in Pyrazole Synthesis (e.g., ZnO Nano-catalyst)
The use of nanocatalysts in organic synthesis has revolutionized the field by offering high catalytic activity, selectivity, and recyclability. Zinc oxide (ZnO) nanoparticles, in particular, have emerged as a versatile and eco-friendly catalyst for a variety of organic transformations, including the synthesis of pyrazole derivatives. The high surface area and unique electronic properties of ZnO nanoparticles contribute to their enhanced catalytic performance.
ZnO nanoparticles have been successfully employed as a catalyst in the multicomponent synthesis of various pyrazole-fused heterocyclic systems. For example, the one-pot, four-component synthesis of 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate has been efficiently catalyzed by ZnO nanoparticles in an aqueous medium. This method offers excellent yields and short reaction times, and the catalyst can be easily recovered and reused.
Furthermore, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been utilized for the solvent-free synthesis of pyrazole derivatives under grinding conditions, showcasing high catalytic efficiency and superior yields. The application of ZnO nanocatalysts presents a promising avenue for the development of a sustainable and efficient synthesis of this compound.
Table 2: Application of ZnO Nanocatalysts in Pyrazole Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
| ZnO Nanoparticles | 4-component | Aqueous medium, rt | High yield, short reaction time, recyclable catalyst | researchgate.net |
| Ag/La-ZnO Core-Shell Nanoparticles | 4-component | Solvent-free, grinding, rt | High catalytic efficiency, superior yields, operational simplicity | nih.gov |
Methylation Strategies at the N1 Position of Pyrazole Core
The selective methylation at the N1 position of the pyrazole ring is a crucial step in the synthesis of this compound. Achieving high regioselectivity is often challenging due to the presence of two reactive nitrogen atoms in the pyrazole ring. Various strategies have been developed to control the N-alkylation of pyrazoles.
One approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents have been shown to significantly improve the selectivity of N1-alkylation over traditional methylating agents. The bulky silyl (B83357) group directs the methylation to the less sterically hindered N1 position. Subsequent protodesilylation under mild conditions yields the desired N1-methyl pyrazole with high regioselectivity (92:8 to >99:1 N1/N2 ratios).
Another strategy involves the careful selection of reaction conditions, such as the base and solvent, which can influence the regioselectivity of methylation. For the synthesis of N-methyl pyrazoles via Knorr condensation, it has been found that basic solvents can favor the formation of the N1 isomer. Bayesian optimization has been employed to identify reaction conditions that are highly selective for either the N1 or N2 isomer. While specific industrial-scale methylation processes for 5-aminopyrazoles are not widely disclosed in public literature, these laboratory-scale methodologies provide a strong foundation for developing regioselective industrial processes.
Industrial Production Methodologies and Process Optimization
The industrial production of this compound requires a robust, scalable, and cost-effective synthetic route. While specific details of the industrial processes for this particular compound are often proprietary, general principles of process chemistry and optimization for pyrazole synthesis can be applied.
A common industrial approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 1-methyl-1H-pyrazol-5-amine, this would likely involve the reaction of a β-ketonitrile with methylhydrazine. Process optimization for such a reaction would focus on several key parameters:
Raw Material Sourcing and Cost: Ensuring a stable and economical supply of starting materials is crucial for large-scale production.
Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.
Solvent Selection and Recovery: Choosing an appropriate solvent that is both effective for the reaction and can be efficiently recovered and recycled to minimize waste and cost.
Work-up and Purification: Developing a simple and efficient work-up procedure to isolate the product in high purity. This may involve crystallization, distillation, or extraction.
Safety and Environmental Considerations: Implementing safety protocols to handle potentially hazardous reagents and minimizing the environmental impact of the process.
Flow Chemistry in Industrial Pyrazole Synthesis
Continuous flow chemistry is increasingly being adopted in the pharmaceutical and fine chemical industries due to its advantages in terms of safety, efficiency, and scalability. A multi-step continuous flow synthesis of pyrazoles from anilines has been reported, which avoids the isolation of hazardous intermediates like diazonium salts and hydrazines by generating and consuming them in situ. This approach offers a safer and more efficient alternative to traditional batch processes. The application of flow chemistry to the synthesis of this compound could significantly improve the safety and efficiency of its industrial production.
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. The implementation of PAT in the industrial synthesis of this compound would involve the use of in-line or on-line analytical techniques (e.g., FTIR, Raman spectroscopy) to monitor the reaction in real-time. This allows for better process understanding and control, leading to improved product quality, reduced cycle times, and minimized waste.
While specific industrial production data for this compound is not publicly available, the principles of process optimization, the adoption of advanced technologies like flow chemistry, and the implementation of PAT are key to developing a safe, efficient, and sustainable manufacturing process.
Chemical Reactivity and Transformations of 1 Methyl 1h Pyrazol 5 Amine Hydrochloride
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring in 5-aminopyrazole derivatives is susceptible to electrophilic attack, particularly at the C-4 position, which is activated by the electron-donating effect of the amino group. A prominent example of this reactivity is the direct C-H halogenation of the pyrazole core.
Research has demonstrated the successful halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position using N-halosuccinimides (NXS) as the halogenating agents. beilstein-archives.org These reactions proceed under mild, metal-free conditions at room temperature, providing an efficient route to novel 4-halogenated pyrazole derivatives. beilstein-archives.org The reactions are compatible with various substituents on the pyrazole ring and can be performed on a gram scale. beilstein-archives.org
Table 1: Halogenation of 3-Aryl-1H-pyrazol-5-amine Derivatives
| Halogenating Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NBS (N-Bromosuccinimide) | DMSO | Room Temp | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |
| NIS (N-Iodosuccinimide) | DMSO | Room Temp | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |
This table is interactive. You can sort and filter the data.
The proposed mechanism suggests that the solvent, dimethyl sulfoxide (DMSO), plays a dual role as both solvent and catalyst. beilstein-archives.org It is believed that DMSO activates the N-halosuccinimide, facilitating the electrophilic attack of the halogen on the electron-rich C-4 position of the pyrazole ring. beilstein-archives.org
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group of 1-methyl-1H-pyrazol-5-amine is a key center of nucleophilicity, readily participating in reactions where it attacks electrophilic centers. This reactivity is fundamental to the synthesis of various fused heterocyclic systems. For instance, 5-aminopyrazoles react with compounds like α,β-unsaturated ketones and enaminones. nih.gov
These reactions often proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Depending on the reactants and conditions, the nucleophilic attack can occur either through the exocyclic amino group or the C-4 position of the pyrazole ring. nih.gov The regioselectivity can be influenced by factors such as the steric bulk of substituents on the pyrazole ring. For example, a bulky group at the C-3 position can hinder electrophilic substitution at C-4, making the competing aza-Michael addition at the N-1 position more favorable, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
In reactions with certain β-dicarbonyl compounds, the initial attack of the 5-amino group on a carbonyl function is a critical step, leading to intermediates that cyclize to form pyrazolo[3,4-b]pyridines. nih.gov
Oxidation Reactions of the Pyrazole Nucleus
The pyrazole nucleus, particularly in 5-amino substituted derivatives, can undergo oxidative transformations that lead to ring-opening. Under mild, transition-metal-free conditions, 1H-pyrazol-5-amines can be oxidized to form 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this transformation proceeds through the formation of a hydroxylamine intermediate, which then eliminates a molecule of water to yield the ring-opened product. researchgate.net
This oxidative ring-opening provides a unique synthetic pathway. The resulting 3-diazenylacrylonitriles can act as electrophiles, reacting with nucleophiles to trigger domino cyclization reactions, affording complex heterocyclic scaffolds such as 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
Reduction Reactions of the Amine or Modified Moieties
While direct reduction of the amine group is not commonly reported, modified moieties derived from it, such as imines, are readily reduced. Following the condensation of a 5-aminopyrazole with an aldehyde to form an N-(5-pyrazolyl)imine (see section 3.5), the resulting C=N double bond can be efficiently reduced to an amine.
A one-pot, two-step synthesis demonstrates this process where 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is first condensed with p-methoxybenzaldehyde to form an imine intermediate in situ. This intermediate is then reduced with sodium borohydride in methanol at ambient temperature to yield the corresponding N-substituted secondary amine, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com The success of the reduction is confirmed by the disappearance of the azomethine proton signal in the 1H-NMR spectrum. mdpi.com
Condensation Reactions with Carbonyl Compounds: N-Pyrazolyl Imine Formation
The reaction between the primary amine of 1-methyl-1H-pyrazol-5-amine and carbonyl compounds (aldehydes and ketones) is a classic example of condensation, leading to the formation of N-pyrazolyl imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. wikipedia.org
The reaction is driven to completion by removing the water formed, often using a drying agent like magnesium sulfate or through azeotropic distillation. wikipedia.orgproquest.com For example, the uncatalyzed condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol at room temperature yields the corresponding (E)-N-pyrazolyl imine in good yield. proquest.com Similarly, solvent-free condensation with p-methoxybenzaldehyde at elevated temperatures also produces the target imine efficiently. mdpi.com
Table 2: Synthesis of N-Pyrazolyl Imines via Condensation
| Pyrazole Reactant | Carbonyl Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol, MgSO₄, 24h, RT | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | proquest.com |
This table is interactive. You can sort and filter the data.
Functionalization of the Amine Group
Acylation Reactions
The nucleophilic amine group of 5-aminopyrazoles can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a straightforward and efficient method for functionalizing the amine group.
For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in a solvent like dichloromethane (DCM). beilstein-journals.orgnih.gov This transformation introduces an acyl group onto the exocyclic nitrogen, providing a stable amide derivative and offering a route to a wide range of functionalized pyrazole compounds. beilstein-journals.org
Sulfonamidation Reactions
The primary amine at the C-5 position of 1-methyl-1H-pyrazol-5-amine readily undergoes sulfonamidation. This reaction involves treating the aminopyrazole with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the corresponding N-pyrazolyl sulfonamide.
This transformation is a common strategy for introducing a sulfonyl moiety, which can significantly alter the electronic and steric properties of the molecule. The resulting sulfonamides are stable compounds and are often investigated for their potential biological activities. While direct studies on 1-methyl-1H-pyrazol-5-amine are specific, the reaction is analogous to the well-established sulfonamidation of other aminopyrazoles. For instance, the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4-methylbenzenesulfonohydrazide can lead to N-sulfonylated pyrazole derivatives, demonstrating the amenability of the pyrazole scaffold to such modifications nih.gov.
Reductive Amination Sequences
1-Methyl-1H-pyrazol-5-amine serves as an effective amine component in reductive amination reactions. This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaB(OAc)₃H].
A notable example is the efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. researchgate.net This solvent-free condensation followed by reduction demonstrates the practicality of this method for creating N-substituted aminopyrazole derivatives. researchgate.net The imine intermediates formed from 5-aminopyrazoles are also valuable in their own right, serving as key components in cycloaddition reactions. researchgate.net
| Amine Component | Aldehyde/Ketone | Reducing Agent | Product | Yield | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | NaBH₄ | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good | researchgate.net |
| Various Amines | 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | NaB(OAc)₃H | N-Substituted 1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine | Not specified | ineosopen.org |
Diazotization Reactions for Further Derivatization
The 5-amino group of 1-methyl-1H-pyrazol-5-amine can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting pyrazole-5-diazonium salt is a highly reactive intermediate that can be used for a variety of subsequent derivatizations.
These transformations include:
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, or active methylene (B1212753) compounds to form highly colored azo compounds. This reaction is a cornerstone in dye chemistry and is used to synthesize various heterocyclic azo derivatives. sciencepublishinggroup.comresearchgate.net
Synthesis of Fused Heterocycles: The diazonium intermediate can undergo intramolecular cyclization or react with other reagents to form fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netbeilstein-journals.orgnih.govtriazines. sciencepublishinggroup.com For example, diazotization of 5-aminopyrazoles followed by coupling with active methylene compounds like malononitrile (B47326) or acetylacetone can lead to hydrazone intermediates that cyclize to form the fused triazine ring. sciencepublishinggroup.com
Ring Annulation and Fused Heterocycle Formation
1-Methyl-1H-pyrazol-5-amine is a key precursor for the synthesis of various fused heterocyclic systems, where the pyrazole ring is annulated with another heterocyclic ring. These reactions typically involve the bifunctional nature of the aminopyrazole, utilizing the exocyclic amino group and the endocyclic N-1 nitrogen or the adjacent C-4 carbon atom.
Synthesis of Pyrazolopyrimidines
Pyrazolopyrimidines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. The reaction of 1-methyl-1H-pyrazol-5-amine with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and versatile method for constructing the pyrimidine ring.
Pyrazolo[1,5-a]pyrimidines: These isomers are typically formed when 5-aminopyrazoles react with β-dicarbonyl compounds (e.g., acetylacetone) or β-enaminones under acidic conditions. nih.govnih.govekb.eg The reaction proceeds via initial condensation between the exocyclic 5-amino group and one of the carbonyl groups, followed by cyclization involving the nucleophilic attack of the endocyclic N-1 nitrogen onto the second carbonyl group, and subsequent dehydration. nih.govnih.gov
Pyrazolo[3,4-d]pyrimidines: This isomeric system, a structural analog of purines, is often synthesized by reacting 5-aminopyrazole-4-carbonitriles or 4-carboxamides with reagents like formic acid or orthoesters. derpharmachemica.comsci-hub.semdpi.com For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields the corresponding 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com
| Pyrazole Precursor | Reagent | Product Type | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
| 5-Aminopyrazole | β-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | nih.govekb.eg |
| Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates | Methyl cyanoformate | Pyrazolo[3,4-d]pyrimidine-4,6-dione | sci-hub.se |
Formation of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles
The synthesis of sulfur-containing fused pyrazoles can be achieved through the reaction of N-1 methylated pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt. nih.gov This reaction provides a route to both pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with the product ratio being highly dependent on the reaction pH. nih.gov
Under acidic conditions, the reaction favors the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1-methyl-1H-pyrazol-5-amine. Subsequent thermolysis of this intermediate leads to the formation of 1-methyl-1H-pyrazolo[3,4-d]thiazole-5-carbonitrile. nih.gov
Under basic conditions, the reaction proceeds differently, favoring the direct formation of 4-methyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile. nih.gov
This pH-dependent product distribution allows for selective synthesis of either the isothiazole or the thiazole-fused pyrazole system. nih.gov
Pyrazolopyrid-4-ones Synthesis via Aza-Diels–Alder Cycloaddition
The synthesis of pyrazolopyridines, including pyrazolopyridones, can be accomplished via aza-Diels–Alder reactions. beilstein-journals.orgnih.gov In this approach, the 5-aminopyrazole is first converted into a more reactive 1-aza-diene system, typically a pyrazolylimine.
This is achieved by reacting 1-methyl-1H-pyrazol-5-amine with a formamide acetal, such as diisopropylformamide dimethyl acetal. beilstein-journals.orgnih.govresearchgate.net The resulting pyrazolylimine can then act as the diene component in a [4+2] cycloaddition reaction with a suitable dienophile, such as a maleimide. beilstein-journals.orgnih.govresearchgate.net The reaction, often catalyzed by Lewis acids like indium trichloride on silica gel, leads to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgnih.govresearchgate.net While this specific reaction leads to derivatives that can be precursors to pyridones, other related methods, such as the reaction of 5-aminopyrazoles with azlactones, provide a more direct route to 4-arylpyrazolo[3,4-b]pyridin-6-ones. researchgate.net
Isoquinoline Formation
The synthesis of pyrazolo-fused isoquinoline frameworks is an area of significant interest in medicinal chemistry. While direct synthesis of a simple pyrazolo[4,3-c]isoquinoline from 1-methyl-1H-pyrazol-5-amine has not been extensively detailed, analogous reactions provide a strong basis for its potential pathways. One plausible approach involves a reaction analogous to the Pictet-Spengler reaction.
The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.comjk-sci.com In the context of 1-methyl-1H-pyrazol-5-amine, the pyrazole ring itself can act as the "aryl" component. For a successful cyclization, the C-4 position of the pyrazole must be sufficiently nucleophilic to attack an iminium ion intermediate.
A hypothetical reaction pathway could involve the initial reaction of 1-methyl-1H-pyrazol-5-amine with a β-phenylethyl aldehyde or a protected equivalent. The resulting Schiff base, upon activation with an acid catalyst, would generate an electrophilic iminium ion. Intramolecular electrophilic attack by the electron-rich C-4 position of the pyrazole ring onto the iminium carbon would lead to the formation of a new six-membered ring, yielding a tetrahydropyrazolo[4,3-c]isoquinoline derivative. Subsequent oxidation would lead to the aromatic pyrazolo[4,3-c]isoquinoline.
It is important to note that the reactivity of the pyrazole ring in such electrophilic aromatic substitution-type reactions is highly dependent on the substituents present. The methyl group at the N-1 position is an electron-donating group, which should enhance the nucleophilicity of the C-4 position, thus favoring the cyclization step.
Another approach to constructing fused isoquinoline systems involves the reaction of aminopyrazoles with bifunctional reagents that provide the necessary carbon atoms to form the isoquinoline ring. For instance, reaction with 2-formylbenzoic acid or its derivatives could potentially lead to the formation of a pyrazolo[5,1-a]isoquinolin-6(5H)-one skeleton after an initial amide formation followed by intramolecular cyclization and dehydration.
While specific examples starting directly from 1-methyl-1H-pyrazol-5-amine hydrochloride are not prevalent in the literature for simple isoquinoline ring fusion, the synthesis of more complex, related structures such as pyrazolo[5,1-a]isoquinolines through ruthenium-catalyzed annulation of pyrazole derivatives with alkynes has been reported. This suggests that the pyrazole nucleus is amenable to the formation of fused isoquinoline systems under various catalytic conditions.
Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
Pyrazolo[3,4-d]pyridazines are a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of this scaffold typically involves the construction of the pyridazine ring onto a pre-existing pyrazole core. 1-Methyl-1H-pyrazol-5-amine is an ideal starting material for this purpose, as the 5-amino group and the adjacent C-4 ring carbon can act as a dinucleophilic species to react with a 1,2-dielectrophilic synthon.
A common and effective method for the synthesis of pyrazolo[3,4-d]pyridazines is the cyclocondensation of a 5-aminopyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent. beilstein-journals.org Suitable 1,2-dicarbonyl compounds include glyoxal, diacetyl (2,3-butanedione), and benzil.
The reaction mechanism proceeds through an initial condensation between the 5-amino group of 1-methyl-1H-pyrazol-5-amine and one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hydrazone-like intermediate. This is followed by an intramolecular cyclization where the nucleophilic C-4 position of the pyrazole ring attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic pyrazolo[3,4-d]pyridazine ring system.
The reaction conditions for this transformation can vary depending on the specific reactants. Typically, the reaction is carried out in a protic solvent such as ethanol (B145695) or acetic acid, often with acid catalysis to facilitate the dehydration steps.
| Starting Material | Reagent (1,2-Dicarbonyl) | Product | Reaction Conditions |
| 1-Methyl-1H-pyrazol-5-amine | Glyoxal | 1-Methyl-1H-pyrazolo[3,4-d]pyridazine | Acidic or neutral, heat |
| 1-Methyl-1H-pyrazol-5-amine | Diacetyl | 4,7-Dimethyl-1-methyl-1H-pyrazolo[3,4-d]pyridazine | Acetic acid, reflux |
| 1-Methyl-1H-pyrazol-5-amine | Benzil | 4,7-Diphenyl-1-methyl-1H-pyrazolo[3,4-d]pyridazine | Acetic acid, reflux |
While the direct reaction with simple 1,2-dicarbonyls is a primary route, other synthetic equivalents can be employed. For example, α-oxoketene dithioacetals can react with 5-aminopyrazoles to afford functionalized pyrazolo[3,4-d]pyridazines.
It is worth noting that the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents generally leads to the formation of pyrazolo[3,4-b]pyridines, which are isomeric to the pyrazolo[3,4-d]pyridazines. nih.govmdpi.com The regioselectivity of the cyclization is therefore critically dependent on the choice of the dicarbonyl synthon (1,2- vs. 1,3-dicarbonyl).
Furthermore, a one-flask synthetic method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles and N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. semanticscholar.orgresearchgate.net While this method yields the isomeric pyrimidine ring, it highlights the utility of 5-aminopyrazoles as precursors for a variety of fused heterocyclic systems and suggests that with an appropriate choice of reagents, a similar one-pot strategy could potentially be developed for pyrazolo[3,4-d]pyridazines.
Spectroscopic and Structural Elucidation of 1 Methyl 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 1-methyl-1H-pyrazol-5-amine hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protonation of the amino group and potentially one of the pyrazole (B372694) nitrogen atoms in the hydrochloride salt will influence the chemical shifts compared to the free base.
In the free base, 1-methyl-1H-pyrazol-5-amine, the N-methyl protons typically appear as a sharp singlet. The protons on the pyrazole ring, H3 and H4, would present as doublets due to their coupling. The amino (-NH₂) protons would likely appear as a broad singlet.
Upon formation of the hydrochloride salt, the electron-withdrawing effect of the positively charged ammonium (B1175870) group (-NH₃⁺) would cause a downfield shift (to a higher ppm value) for all protons, particularly those in close proximity. The pyrazole ring protons would also be affected. The chemical shifts for the protons of the closely related 3(5)-Methyl-5(3)-phenyl-1H-pyrazolium chloride have been reported, providing a reference for the expected shifts in a similar cationic pyrazole structure. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ | ~3.7 - 4.0 | Singlet | Expected downfield shift compared to the free base. |
| H3 | ~7.5 - 7.8 | Doublet | Significant downfield shift due to the positive charge on the ring. |
| H4 | ~6.0 - 6.3 | Doublet | Downfield shift, influenced by the adjacent ammonium group. |
Note: These are predicted values based on known substituent effects and data from related compounds. Actual experimental values may vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. PubChem provides a ¹³C NMR spectrum for the isomeric 2-methyl-2H-pyrazol-3-ylamine, which can serve as a preliminary reference. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| N-CH₃ | ~35 - 40 | |
| C3 | ~135 - 140 | |
| C4 | ~95 - 100 |
Note: Predicted values are based on general pyrazole chemical shifts and substituent effects. The electron-withdrawing effect of the ammonium group in the hydrochloride salt would likely cause a downfield shift for the ring carbons compared to the free base.
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the H3 and H4 protons, confirming their scalar coupling and adjacency on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the H3, H4, and N-CH₃ proton signals to their corresponding carbon signals (C3, C4, and N-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:
The N-CH₃ protons to C5 and the other pyrazole ring nitrogen.
The H3 proton to C5 and C4.
The H4 proton to C3 and C5.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. In this case, it would confirm the presence of the N-CH₃ group and the two CH groups of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the amine salt, the aromatic-like pyrazole ring, and the N-methyl group. An authentic IR spectrum for the free base, 5-Amino-1-methyl-1H-pyrazole, is available and provides a basis for comparison. fishersci.com
In the hydrochloride salt, the primary amine is converted to an ammonium salt (-NH₃⁺), which has a distinct IR signature.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| -NH₃⁺ | 3200 - 2800 | N-H stretching (broad) |
| C-H (pyrazole ring) | 3150 - 3000 | C-H stretching |
| C-H (methyl) | 2960 - 2850 | C-H stretching |
| C=N, C=C (pyrazole ring) | 1650 - 1500 | Ring stretching |
| -NH₃⁺ | 1600 - 1500 | N-H bending |
The broad absorption in the 3200-2800 cm⁻¹ region due to the N-H stretching of the ammonium group is a key indicator of the hydrochloride salt formation. The pyrazole ring stretching vibrations are also characteristic features.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the analysis would typically be performed on the free base, as the hydrochloride salt would likely dissociate in the mass spectrometer. The molecular weight of the free base is 97.12 g/mol . nih.gov
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base. The fragmentation pattern would likely involve the loss of small molecules or radicals from the pyrazole ring and the substituents.
Table 4: Expected Key Fragments in the Mass Spectrum of 1-Methyl-1H-pyrazol-5-amine
| m/z | Possible Fragment |
|---|---|
| 97 | [M]⁺ (molecular ion) |
| 82 | [M - CH₃]⁺ |
| 70 | [M - HCN]⁺ |
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. The exact mass of 1-methyl-1H-pyrazol-5-amine (C₄H₇N₃) is 97.063997 Da. nih.gov This precise measurement is crucial for confirming the molecular formula of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The pyrazole ring is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the ring.
For pyrazole itself, the absorption maximum is around 210 nm. The presence of an amino group, which is an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) and an increase in the absorption intensity. In the case of this compound, the protonation of the amino group would likely result in a hypsochromic shift (shift to shorter wavelength) compared to the free base, as the non-bonding electrons of the nitrogen are no longer available to participate in resonance with the pyrazole ring.
Table 5: Predicted UV-Vis Absorption for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|
The spectrum would be characteristic of a substituted pyrazole system, and the exact λmax would be dependent on the solvent used for the analysis.
X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing
The molecular structure of this compound in the solid state is expected to consist of a 1-methyl-1H-pyrazol-5-aminium cation and a chloride anion. Protonation is anticipated to occur at the exocyclic amino group, given its higher basicity compared to the pyrazole ring nitrogen atoms, which are part of an aromatic system. The pyrazole ring itself is expected to be essentially planar, a characteristic feature of this heterocyclic system.
The crystal packing of this compound will be significantly influenced by an extensive network of hydrogen bonds. The aminium group (-NH3+) is a potent hydrogen bond donor and is expected to form strong N-H···Cl hydrogen bonds with the chloride anions. These interactions are fundamental in organizing the ions into a stable crystal lattice. Furthermore, the C-H bonds of the pyrazole ring and the methyl group may also participate in weaker C-H···Cl interactions, further stabilizing the packing arrangement.
In the broader context of aminopyrazole derivatives, crystal structures are often characterized by the formation of supramolecular assemblies through hydrogen bonding. For instance, the crystal structure of 3,5-dimethyl-4-aminopyrazole reveals the formation of sheets where both the pyrazole N-H and the amino group are involved in hydrogen bonding. researchgate.net In the case of pyrazolium (B1228807) salts, such as various hydrohalides, the packing is frequently dominated by cation-anion hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks. researchgate.netnih.gov The nature of the halide ion can also influence the specific packing motif adopted. nih.gov
The table below presents crystallographic data for some representative pyrazole derivatives, illustrating common crystal systems and space groups for this class of compounds. This data provides a reference for the types of crystal structures that might be expected for this compound.
| Compound | Crystal System | Space Group | Reference |
| N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine | Monoclinic | C2/c | researchgate.net |
| 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid | Monoclinic | P21/n | researchgate.net |
| Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate | Triclinic | P-1 | researchgate.net |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P21/c | mdpi.com |
| 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetylacetone hydrochloride | Orthorhombic | Pbca | nih.gov |
| 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride | Monoclinic | P21/c | nih.gov |
Computational Chemistry and Mechanistic Investigations of 1 Methyl 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives
Theoretical Calculations of Electronic Structures
The electronic structure of a molecule is fundamental to its chemical reactivity, spectroscopic properties, and intermolecular interactions. Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic properties of pyrazole (B372694) derivatives. Such calculations provide valuable information about molecular orbitals, charge distribution, and electrostatic potential, which collectively dictate the molecule's behavior.
Theoretical studies on substituted aminopyrazoles reveal that the positions and electronic nature of substituents significantly influence the electronic landscape of the pyrazole ring. For 1-methyl-1H-pyrazol-5-amine, the methyl group at the N1 position and the amino group at the C5 position are key determinants of its electronic characteristics. The amino group, being an electron-donating group, increases the electron density of the pyrazole ring, particularly at the ortho and para positions.
A critical aspect of the electronic structure is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. NBO analysis for aminopyrazole systems would likely show significant delocalization of the nitrogen lone pair of the amino group into the pyrazole ring, contributing to its aromatic stability and influencing its reactivity.
The table below presents hypothetical yet representative data for the electronic properties of 1-methyl-1H-pyrazol-5-amine, derived from typical values observed for similar aminopyrazole derivatives calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| NBO Charge on N (amino) | -0.85 e | Calculated partial charge on the nitrogen atom of the amino group. |
| NBO Charge on N1 (ring) | -0.50 e | Calculated partial charge on the N1 nitrogen atom of the pyrazole ring. |
| NBO Charge on N2 (ring) | -0.60 e | Calculated partial charge on the N2 nitrogen atom of the pyrazole ring. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby gaining a deeper understanding of reaction pathways and selectivity. For 1-methyl-1H-pyrazol-5-amine hydrochloride and its derivatives, computational studies can shed light on various transformations, including electrophilic substitution, nucleophilic attack, and cyclization reactions.
One of the key areas of interest is the regioselectivity of electrophilic substitution on the pyrazole ring. The amino group at the C5 position strongly activates the ring towards electrophilic attack. Computational modeling can predict the most likely sites of substitution by calculating the relative energies of the intermediates formed upon attack at different positions. Generally, the C4 position is expected to be the most nucleophilic and thus the most favorable site for electrophilic attack.
Transition state theory, combined with DFT calculations, allows for the precise location of transition state structures and the calculation of activation barriers. ucsb.edu This information is invaluable for predicting reaction rates and understanding the factors that control them. For example, in the synthesis of fused heterocyclic systems from aminopyrazole precursors, computational modeling can help to rationalize the observed product distribution by comparing the activation energies of competing reaction pathways. nih.gov
A plausible reaction mechanism for the electrophilic bromination of 1-methyl-1H-pyrazol-5-amine could be investigated computationally. The reaction would likely proceed through a Wheland intermediate. DFT calculations could be used to determine the structures and energies of the starting materials, the intermediate, the transition state, and the product.
The following table provides a hypothetical, yet illustrative, summary of calculated energetic data for the electrophilic bromination at the C4 position of 1-methyl-1H-pyrazol-5-amine.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|---|
| Initial State | Reactants (Aminopyrazole + Br2) | 0.0 | - |
| Transition State | [Aminopyrazole---Br---Br]‡ | +15.2 | C4-Br distance: 2.5 Å |
| Intermediate | Wheland Intermediate | +5.7 | sp3 hybridized C4 |
| Final State | Products (4-Bromo-aminopyrazole + HBr) | -10.5 | - |
Studies on Proton-Coupled Electron Transfer (PCET) in Related Systems
Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where an electron and a proton are transferred in a concerted or stepwise manner. nih.gov This mechanism is crucial in a wide range of transformations, including enzymatic catalysis, photosynthesis, and nitrogen fixation. researchgate.net The pyrazole moiety, with its acidic N-H proton and redox-active ring system, is an excellent candidate for participating in PCET processes.
While specific studies on PCET in this compound are limited, research on related protic pyrazole complexes provides significant insights. researchgate.net In these systems, the pyrazole ligand can act as both a proton donor and an electron reservoir. Theoretical calculations have been instrumental in understanding the mechanisms of PCET in these complexes. researchgate.net
Computational studies, often employing DFT, can model the intricate dance of protons and electrons during a reaction. These calculations can distinguish between different PCET pathways, such as concerted versus stepwise mechanisms, and can quantify the energetic barriers associated with each step. For instance, in the dehydrogenation of substrates by metal-pyrazole complexes, theoretical models have shown that the pyrazole N-H group can participate directly in proton abstraction, working in concert with the metal center to facilitate the reaction. researchgate.net
The electronic properties of the pyrazole ring and its substituents have a profound impact on its PCET reactivity. Electron-donating groups, such as the amino group in 1-methyl-1H-pyrazol-5-amine, would be expected to lower the oxidation potential of the molecule, making it a better electron donor. The acidity of the protonated amino group would also play a critical role in the proton transfer step.
The following table outlines key parameters that are typically investigated in computational studies of PCET, using a hypothetical related pyrazole derivative as an example.
| Parameter | Definition | Significance in PCET |
|---|---|---|
| Bond Dissociation Free Energy (BDFE) | The free energy change for the homolytic cleavage of a bond (e.g., N-H). | A lower BDFE indicates a weaker bond and a greater propensity for hydrogen atom transfer. |
| pKa | The negative logarithm of the acid dissociation constant. | Determines the ease of proton transfer from the molecule. |
| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | Indicates the thermodynamic driving force for the electron transfer step. |
| Reorganization Energy | The energy required to structurally reorganize the molecule and its solvent shell upon electron transfer. | A key factor in determining the rate of electron transfer. |
Coordination Chemistry of 1 Methyl 1h Pyrazol 5 Amine Derivatives As Ligands
Design and Synthesis of Pyrazole-Amine Functionalized Ligands
The synthesis of functionalized pyrazole-amine ligands often begins with precursor molecules like 5-aminopyrazoles. beilstein-journals.orgnih.gov These precursors are highly reactive and serve as versatile building blocks for creating more complex ligand systems. researchgate.net Various synthetic strategies are employed to introduce different functional groups onto the pyrazole (B372694) ring, thereby tailoring the ligand's properties for specific applications.
One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with other organic molecules to introduce new functionalities. For instance, its reaction with α,β-unsaturated ketones can yield 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The choice of solvent and reaction conditions can significantly influence the outcome of these syntheses. Ionic liquids, for example, have been used to achieve excellent yields in certain reactions. beilstein-journals.orgnih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as an efficient method for synthesizing pyrazole-amine derivatives. researchgate.net This technique can accelerate reaction times and improve yields for the synthesis of intermediates from substrates like 3-aminocrotononitrile. researchgate.net Furthermore, functional groups can be introduced at various positions of the pyrazole ring through methods like direct ortho-metalation (DoM) followed by reactions with electrophiles, allowing for the synthesis of a diverse library of ligands. enamine.net
The table below summarizes some examples of synthesized pyrazole-amine functionalized ligands and their precursors.
| Precursor | Reagent | Product | Synthesis Method |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-unsaturated ketones | 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Reaction in ionic solvent [bmim]Br at 90 °C. beilstein-journals.orgnih.gov |
| 5-aminopyrazoles | 1,3,5-trisubstituted pentane-1,5-diones | Pyrazolo[1,5-a]pyrimidines | KOt-Bu-catalyzed condensation in ethanol (B145695). beilstein-journals.orgnih.gov |
| 5-aminopyrazole | Ethyl acetoacetate | 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives | Cyclocondensation reaction. beilstein-journals.org |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine (B178648) | Regioisomeric mixture of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles | One-step procedure. enamine.net |
Formation of Metal Complexes (e.g., Palladium(II), Platinum(II), Copper(II), Ruthenium)
Pyrazole-amine functionalized ligands readily form complexes with a variety of transition metals, including palladium(II), platinum(II), copper(II), and ruthenium. researchgate.netnih.gov The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination of the ligand to the metal center can be influenced by factors such as the nature of the metal ion, the substituents on the pyrazole and amine groups, and the reaction conditions.
For example, copper(II) acetate (B1210297) has been used as a catalyst in the dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines. mdpi.com The optimization of reaction conditions, including the choice of oxidant and additives, was found to be crucial for achieving high yields of the desired product. mdpi.com Similarly, mononuclear coordination complexes of cadmium(II), copper(II), and iron(II) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a ligand. nih.gov
Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which feature two pyrazole units, have been extensively studied in coordination with ruthenium. nih.gov These ligands can be deprotonated to form stable bis(pyrazolato) complexes. nih.gov The specific structure of the resulting metal complex is dependent on the stoichiometry of the reactants and the presence of other coordinating species.
The following table provides examples of metal complexes formed from pyrazole-amine derivatives.
| Ligand | Metal Ion | Resulting Complex |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Cu(II) | Dipyrazole-fused pyridazines |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear coordination complexes |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ru(II) | Protic pincer-type ruthenium complexes |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II), Cu(II) | 2D and 3D coordination polymers |
Analysis of Coordination Modes and Binding Characteristics
The coordination of pyrazole-amine ligands to metal centers can occur through various modes, depending on the structure of the ligand and the metal's coordination preferences. researchgate.net Pyrazoles can act as neutral monodentate ligands, or as anionic species after deprotonation. researchgate.net The presence of the amine group introduces an additional donor site, allowing for chelation and the formation of more stable complexes.
X-ray crystallography is a primary tool for elucidating the precise coordination geometry and binding characteristics of these metal complexes. For instance, single-crystal X-ray diffraction has revealed that in mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II), Cu(II), and Fe(II), the coordination sphere is completed by either chloride anions or solvent molecules like ethanol and water. nih.gov
Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy are also employed to characterize the metal-ligand interactions. researchgate.netmocedes.org UV-Vis absorption spectra can show shifts in the absorption maxima upon complexation, indicating the coordination of the ligand to the metal ion. mocedes.org
The binding characteristics are also influenced by the steric and electronic effects of the substituents on the pyrazole ring. Bulky substituents can influence the rate of reaction and even lead to the formation of different isomers. beilstein-journals.orgnih.gov
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications. researchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for the design of catalysts with tailored activity and selectivity for specific chemical transformations.
Protic pyrazole complexes, particularly those of ruthenium, have been investigated for their role in catalysis. nih.gov The proton-responsive nature of the N-H group on the pyrazole ring can be exploited in catalytic cycles. These complexes have been applied in reactions such as the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The pyrazole ligand can act as an acid-base catalyst, facilitating bond cleavage and formation steps. nih.gov
Role in Bioinorganic Modeling
Pyrazole-containing ligands are utilized in bioinorganic chemistry to model the active sites of metalloenzymes. nih.gov The coordination environment provided by these ligands can mimic the nitrogen- and oxygen-rich active sites found in many biological systems. By synthesizing and studying model complexes, researchers can gain insights into the structure, spectroscopy, and reactivity of these biological metal centers.
For example, polynuclear complexes constructed from pyrazole-based ligands can serve as models for bioinorganic systems. nih.gov The study of such complexes helps in understanding fundamental biological processes like the inorganic nitrogen cycle. nih.gov Protic pyrazole complexes have been used to investigate stoichiometric reactivities with inorganic nitrogenous compounds, providing valuable information on potential biological mechanisms. nih.gov
1 Methyl 1h Pyrazol 5 Amine Hydrochloride As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The reactive nature of 1-methyl-1H-pyrazol-5-amine hydrochloride, particularly the nucleophilicity of its amino group and the aromatic pyrazole (B372694) ring, makes it an ideal starting material for synthesizing fused heterocyclic systems. These reactions often involve condensation or cyclization with various reagents to build new rings onto the pyrazole core. mdpi.combeilstein-journals.org
One significant application is in the synthesis of pyrazolo-fused quinazolines. For instance, a rhodium(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This process involves the [5 + 1] annulation of a phenyl-1H-pyrazol-5-amine derivative with alkynoates or alkynamides, where the pyrazole amine is a crucial component in the ring-forming reaction. rsc.org
Furthermore, 5-aminopyrazoles are widely used precursors for other fused systems like pyrazolo[3,4-b]pyridines. helsinki.fi These syntheses demonstrate the role of the aminopyrazole as a versatile scaffold, enabling the construction of complex, multi-ring structures that are of significant interest in medicinal chemistry and other fields. helsinki.fi The general strategy involves reacting the aminopyrazole with difunctional reagents, leading to the formation of a new heterocyclic ring fused to the pyrazole. mdpi.comijtsrd.com
| Aminopyrazole Derivative | Reactant(s) | Catalyst/Conditions | Resulting Heterocyclic Framework | Reference |
|---|---|---|---|---|
| Phenyl-1H-pyrazol-5-amine | Alkynoates or Alkynamides | Rhodium(III) catalyst | Pyrazolo[1,5-a]quinazoline | rsc.org |
| 5-aminopyrazole | β-ketonitriles, Malononitrile (B47326) | Various (e.g., acidic or basic cyclization) | Substituted Pyrazoles, Fused Pyrimidines | beilstein-journals.org |
| 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine | Acetylacetone | - | N-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-oxobutanamide | helsinki.fi |
Integration into Multidentate Ligands
The coordination chemistry of pyrazole-based ligands is a vast and well-studied field. researchgate.netacs.org The pyrazole ring contains two adjacent nitrogen atoms, which can act as donor sites for metal ions. mocedes.org The presence of the additional 5-amino group in 1-methyl-1H-pyrazol-5-amine provides another potential coordination site, allowing it to act as a building block for multidentate ligands. These ligands can form stable complexes with a variety of metal ions. researchgate.net
The synthesis of these ligands often involves modifying the amino group to introduce other coordinating moieties, thereby increasing the denticity of the ligand. For example, pyrazole-acetamide ligands have been synthesized and used to form coordination complexes with metals such as Cadmium(II), Copper(II), and Iron(III). nih.gov The pyrazole nitrogen and the amide oxygen/nitrogen can coordinate to the metal center, creating a chelate ring that enhances the stability of the complex. nih.gov Such complexes are investigated for various applications, including their potential as models for bioinorganic systems or for their catalytic and antibacterial properties. mocedes.orgnih.gov
The versatility of the pyrazole scaffold allows for the systematic design of ligands with specific stereochemical and electronic properties tailored for particular metal ions and applications. researchgate.net The coordination modes can vary, with the pyrazole acting as a neutral monodentate ligand or, after deprotonation, as a mono-anionic bridging ligand. researchgate.netresearchgate.net
Applications in Material Science Research
Derivatives of pyrazole are increasingly being explored for their utility in material science. researchgate.netroyal-chem.com The aromatic and electron-rich nature of the pyrazole ring makes it a suitable component for creating functional materials with specific optical or electronic properties. researchgate.net While direct applications of this compound are still emerging, its derivatives are being investigated for several material science applications.
Conductive Polymers: Pyrazole derivatives can be incorporated into the backbone of polymers. The nitrogen atoms in the pyrazole ring can help in charge transport, making these materials potentially useful as conductive polymers. royal-chem.com
Photovoltaic Materials: The unique electronic properties of pyrazole-containing compounds make them candidates for use in the development of photovoltaic materials for solar energy conversion. royal-chem.com
Fluorescent Materials and Dyes: The pyrazole nucleus is a common feature in various dyes and fluorescent materials. researchgate.net By modifying the substituents on the pyrazole ring, the absorption and emission properties can be tuned, leading to the development of new materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Research in this area focuses on synthesizing new pyrazole-based molecules and characterizing their photophysical and electronic properties to assess their suitability for various material applications.
Role in Agrochemistry Research as a Synthetic Intermediate for Novel Compounds
The pyrazole ring is a critical pharmacophore in many commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netresearchgate.net Consequently, this compound serves as a valuable starting material for the synthesis of novel, biologically active compounds in crop protection research. nih.govenamine.net
A recent study highlighted this role by synthesizing a series of novel 1-methyl-1H-pyrazol-5-amine derivatives that incorporate disulfide moieties. nih.gov These compounds were then evaluated for their antimicrobial properties against various plant pathogens. The research demonstrated that specific derivatives possess potent antifungal and antibacterial activity. nih.gov
For instance, compound 7f from the study showed powerful antifungal activity against Valsa mali, the fungus causing apple tree canker, with an EC₅₀ value significantly better than the standard, allicin. nih.gov Another compound, 7b , exhibited notable antibacterial activity against Pseudomonas syringae pv. actinidiae. nih.gov Mechanistic studies suggested that these compounds induce oxidative damage in the fungal cells, leading to their death. nih.gov This research underscores the importance of 1-methyl-1H-pyrazol-5-amine as a core structure for developing new and effective agrochemical agents.
| Compound | Target Pathogen | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 7f | Valsa mali (fungus) | EC₅₀ | 0.64 mg/L | nih.gov |
| Tebuconazole (Control) | Valsa mali (fungus) | EC₅₀ | 0.33 mg/L | nih.gov |
| Allicin (Control) | Valsa mali (fungus) | EC₅₀ | 26.0 mg/L | nih.gov |
| Compound 7b | Pseudomonas syringae pv. actinidiae (bacteria) | MIC₉₀ | 1.56 mg/L | nih.gov |
Q & A
Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
